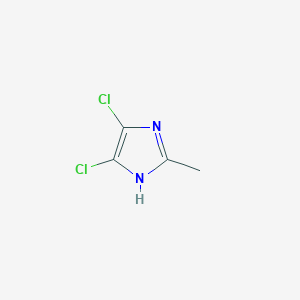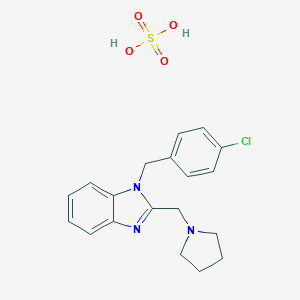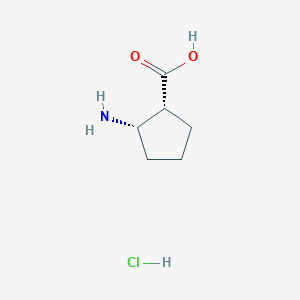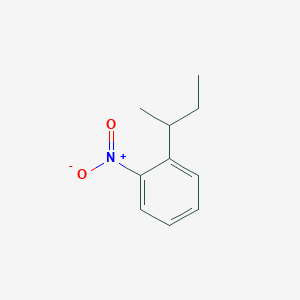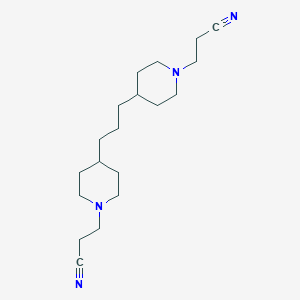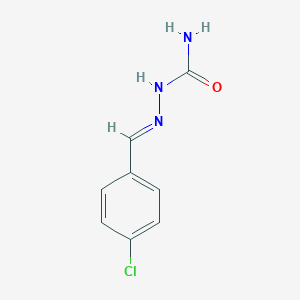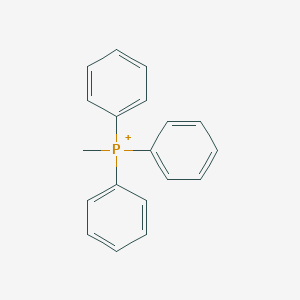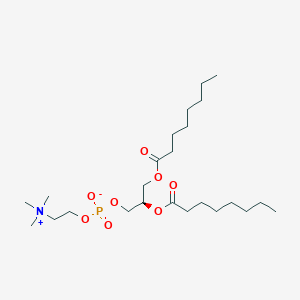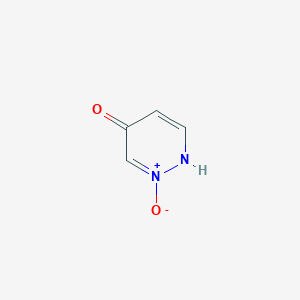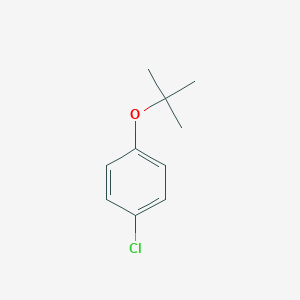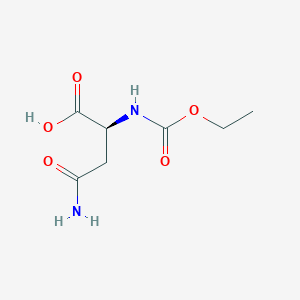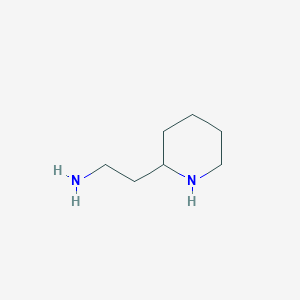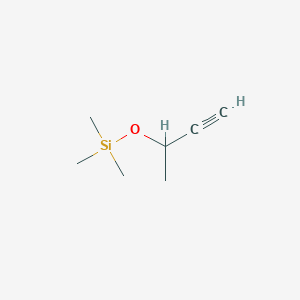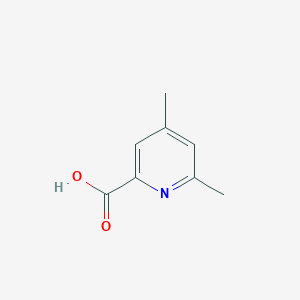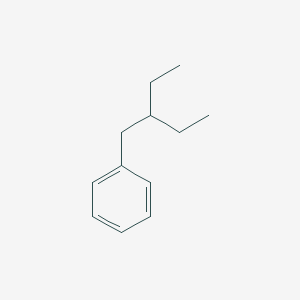
Benzene, (2-ethylbutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (2-ethylbutyl)- is a chemical compound that is commonly used in laboratory experiments to study its biochemical and physiological effects. It is a colorless liquid with a sweet odor, and its molecular formula is C12H18. This compound is synthesized using a variety of methods, and it has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of benzene, (Benzene, (2-ethylbutyl)-)- is not well understood. However, it is believed to interact with cellular membranes and disrupt their function. This can lead to changes in cell signaling pathways and ultimately affect cellular function.
Effets Biochimiques Et Physiologiques
Benzene, (Benzene, (2-ethylbutyl)-)- has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi. Additionally, it has been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using benzene, (Benzene, (2-ethylbutyl)-)- in laboratory experiments is its ability to dissolve a wide range of organic compounds. This makes it a useful solvent in organic chemistry experiments. However, it is important to note that benzene, (Benzene, (2-ethylbutyl)-)- is a toxic compound and should be handled with care. Additionally, its use in laboratory experiments may be limited due to its potential health risks.
Orientations Futures
There are several future directions for the study of benzene, (Benzene, (2-ethylbutyl)-)-. One area of research could focus on its potential applications in drug development. Additionally, further studies could be conducted to better understand its mechanism of action and its potential health effects. Finally, researchers could explore alternative synthesis methods for benzene, (Benzene, (2-ethylbutyl)-)- that are more environmentally friendly and sustainable.
Méthodes De Synthèse
Benzene, (Benzene, (2-ethylbutyl)-)- can be synthesized using a variety of methods, including the reaction of 2-ethyl-1-butanol with benzene in the presence of a catalyst. This reaction produces the desired compound along with water as a byproduct. Other synthesis methods include the reaction of 2-ethyl-1-butanol with benzoyl chloride or benzaldehyde.
Applications De Recherche Scientifique
Benzene, (Benzene, (2-ethylbutyl)-)- has been extensively studied for its potential applications in scientific research. It is commonly used as a solvent and reagent in organic chemistry experiments, and it has been shown to have antimicrobial properties. Additionally, it has been used in the development of new drugs and as a precursor for the synthesis of other compounds.
Propriétés
Numéro CAS |
19219-85-3 |
|---|---|
Nom du produit |
Benzene, (2-ethylbutyl)- |
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
2-ethylbutylbenzene |
InChI |
InChI=1S/C12H18/c1-3-11(4-2)10-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
Clé InChI |
XLXKNHSGAGUAKZ-UHFFFAOYSA-N |
SMILES |
CCC(CC)CC1=CC=CC=C1 |
SMILES canonique |
CCC(CC)CC1=CC=CC=C1 |
Autres numéros CAS |
19219-85-3 |
Synonymes |
(2-Ethylbutyl)benzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



